Chromium trioxide

Solubility Formulation science Electroplating bath preparation

Researchers often face inconsistent oxidation yields or compromised plating quality due to low-purity CrO₃. Our high-assay Chromium Trioxide directly addresses these issues. - Purity ≥99.9% trace metals basis; Fe ≤0.001%, SO₄²⁻ ≤0.003% for consistent electroplating deposit quality. - 169 g/100 mL water solubility enables concentrated electrolyte preparation and rapid bath replenishment. - Soluble in ether, acetone, and acetic acid for non-aqueous oxidation protocols inaccessible to dichromate salts. - Supplied as dark-red crystalline solid; hazmat-compliant global shipping under UN1463.

Molecular Formula CrO3
Molecular Weight 99.994 g/mol
CAS No. 1333-82-0
Cat. No. B126808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium trioxide
CAS1333-82-0
SynonymsChromia;  Chromic Anhydride;  Chromic Trioxide;  Chromium Oxide;  Chromium Trioxide;  Chromium(VI) Trioxide;  Monochromium Trioxide
Molecular FormulaCrO3
Molecular Weight99.994 g/mol
Structural Identifiers
SMILESO=[Cr](=O)=O
InChIInChI=1S/Cr.3O
InChIKeyWGLPBDUCMAPZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
In water, 169 g/100 g water at 25 °C
In water, 1667 g/L (EU Method A.6 (Water Solubility))
In water, 167.299 lb/100 lb water at 70 °F
Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids
Soluble in sulfuric acid and organic solvents
Chromium(VI) oxide dissolves in water to form chromic acids;  the solubility depends only slightly on temperature. A saturated solution contains 166 g of CrO3 at 20 °C and 199 g of CrO3 at 90 °C per 100 mL of water.
Solubility in water, g/100ml: 61.7 (good)
63%

Chromium Trioxide – Inorganic Cr(VI) Oxidant Overview


Chromium trioxide (CrO₃, CAS 1333-82-0), also designated chromium(VI) oxide or chromic anhydride, is the acidic anhydride of chromic acid and the highest-oxidation-state binary oxide of chromium [1]. It is a dark-red, deliquescent crystalline solid with a melting point of 197 °C, density of 2.70 g·cm⁻³, and exceptional water solubility reaching 169 g/100 mL at 25 °C [1]. Industrially produced at multi-kilotonne scale primarily for electroplating, CrO₃ also serves as the progenitor for a family of organic oxidants including Jones reagent, Collins reagent, pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC) [2]. Its standard reduction potential of +1.33 V (CrO₃/Cr³⁺ in acid) places it among the strongest readily available oxidants [3].

Why Chromium Trioxide Is Irreplaceable


Although all Cr(VI) compounds share the +6 oxidation state, their physicochemical properties diverge sufficiently to preclude simple one-to-one substitution. Chromium trioxide is the anhydrous, neutral oxide form, whereas sodium and potassium dichromates are salts that dissociate in aqueous media [1]. This structural distinction translates into a >13-fold difference in aqueous solubility between CrO₃ (169 g/100 mL) and K₂Cr₂O₇ (~12.5 g/100 mL at 20 °C), directly impacting attainable oxidant concentration in solution [1][2]. Furthermore, CrO₃ is soluble in organic solvents including diethyl ether, acetone, and acetic acid, enabling non-aqueous oxidation protocols inaccessible to dichromate salts [3]. In electroplating, the anhydrous nature of CrO₃ permits precise control over bath chemistry without introducing counter-cations that alter deposit morphology; trivalent chromium alternatives, while less toxic, fail to match the wear performance of hexavalent chromium deposits by a wide margin [4]. These differences mean that substituting CrO₃ with another Cr(VI) salt or a Cr(III) alternative without process re-validation risks compromised yield, selectivity, or functional coating quality.

Chromium Trioxide – Quantitative Differentiation


Aqueous Solubility vs. Dichromate Salts

Chromium trioxide exhibits the highest aqueous solubility among industrially relevant Cr(VI) compounds. At 25 °C, CrO₃ dissolves at 169 g/100 mL, compared to only ~12.5 g/100 mL for K₂Cr₂O₇ at 20 °C (a >13-fold difference) and 73 g/100 mL for Na₂Cr₂O₇ at 25 °C (a 2.3-fold difference) [1][2][3]. This solubility advantage permits the preparation of highly concentrated chromic acid solutions directly from the solid without the need for additional acid digestion steps required when using dichromate salts.

Solubility Formulation science Electroplating bath preparation

Genetic Toxicity: CrO₃ vs. Potassium Dichromate

In a direct comparative study using Drosophila melanogaster males, potassium dichromate (K₂Cr₂O₇) was found to be less acutely toxic than chromium trioxide (CrO₃). Notably, K₂Cr₂O₇ induced sex-chromosome loss and non-disjunction at 400 ppm, whereas CrO₃ did not produce these specific genetic effects at any concentration tested [1]. Both salts induced sex-linked recessive lethal mutations, indicating that while both are genotoxic, their mutational spectra and potency profiles differ.

Genetic toxicology Cr(VI) comparative toxicity Risk assessment

Oxidation Selectivity: Jones Reagent vs. PCC

Chromium trioxide, when formulated as Jones reagent (CrO₃ in aqueous H₂SO₄/acetone), drives the oxidation of primary alcohols to carboxylic acids without isolation of the aldehyde intermediate [1]. In contrast, pyridinium chlorochromate (PCC)—a CrO₃-derived complex with pyridine and HCl—selectively stops at the aldehyde stage for primary alcohols, offering orthogonal chemoselectivity [2]. For secondary alcohols, both reagents produce ketones with comparable efficiency. The mechanistic basis for this divergence lies in the presence (Jones) or absence (PCC) of water in the reaction medium: water participates in the over-oxidation of the initially formed aldehyde hydrate to the carboxylic acid [3].

Organic synthesis Alcohol oxidation Selectivity

Oxidation Kinetics: H₂SO₄ vs. HClO₄

The rate of barbituric acid (BA) oxidation by CrO₃ was found to be 20–30% higher in sulfuric acid medium compared to perchloric acid medium under identical conditions of ionic strength (2.0 mol·dm⁻³) and temperature (298 K) [1]. The reactions followed first-order kinetics with respect to [Cr(VI)] and fractional orders in both organic substrate and [H⁺]. The stoichiometry was established as 3:4 (organic acid: Cr(VI)). This medium-dependent rate differential was consistent for both BA and thiobarbituric acid (TBA) substrates [1].

Kinetics Reaction medium optimization Environmental remediation

Wear Resistance: Hexavalent vs. Trivalent Chromium

In orthopedic bearing wear testing, hexavalent chromium coatings deposited from CrO₃-based electrolytes reduced wear by 70–84% compared to uncoated CoCr–CoCr reference bearings [1]. In stark contrast, trivalent chromium coatings—promoted as a less toxic alternative—increased wear by more than 300% relative to the same reference [1]. This performance gap remains a critical barrier to the substitution of CrO₃ in hard chrome plating for high-wear applications.

Electroplating Wear resistance Surface engineering

Purity Grade Comparison: Industrial vs. ACS

Chromium trioxide is commercially available across a purity gradient spanning industrial grade (≥99.7% CrO₃ minimum), extra pure/laboratory grade (≥98% CrO₃), and ACS reagent grade (≥98% CrO₃ with controlled impurity limits) [1][2]. Electroplating-grade material, supplied as dark reddish-brown flakes, often meets a tighter assay of 99.8–100.2% with iron ≤0.001% and sulfate ≤0.003% . In comparison, potassium dichromate is typically offered at ≥99.0–99.5% purity as ACS reagent grade . The flake morphology of industrial CrO₃ offers lower dust generation during handling compared to the fine crystalline powder form of dichromate salts, a practical advantage for occupational hygiene.

Quality control Specifications Procurement

Chromium Trioxide – Application Scenarios


Hard Chrome Electroplating for Wear Resistance

Where surface wear resistance is the primary engineering requirement—such as hydraulic cylinder rods, landing gear struts, and industrial rollers—CrO₃-based hexavalent chromium electroplating remains the technically superior choice. Quantitative wear data show that hexavalent Cr coatings reduce wear by 70–84% versus uncoated CoCr references, while trivalent Cr alternatives increase wear by >300% [1]. The high aqueous solubility of CrO₃ (169 g/100 mL) facilitates concentrated electrolyte preparation and rapid bath replenishment, a practical advantage in high-throughput production lines [2]. Electroplating-grade CrO₃ with an assay of 99.8–100.2% and impurity limits (Fe ≤0.001%, SO₄²⁻ ≤0.003%) ensures consistent deposit quality .

Jones Oxidation to Carboxylic Acids

When the synthetic target is a carboxylic acid from a primary alcohol precursor, CrO₃ formulated as Jones reagent (CrO₃ in dil. H₂SO₄/acetone) provides a direct, single-step transformation with typically high yields and rapid reaction times at ambient temperature [1]. This contrasts with the two-step sequence required when using PCC (alcohol → aldehyde isolation → further oxidation). In H₂SO₄ medium, CrO₃ oxidation rates are 20–30% higher than in HClO₄ for structurally similar substrates, recommending H₂SO₄ as the preferred acidic medium for rate-sensitive processes [2]. The cost advantage of CrO₃ over specialty pyridinium reagents (PCC, PDC) further favors Jones oxidation for large-scale carboxylic acid production where aldehyde isolation is not required .

Non-Aqueous Oxidation with CrO₃-Pyridine Complexes

CrO₃ is uniquely suited for non-aqueous oxidation protocols because of its solubility in organic solvents including diethyl ether, acetone, and dichloromethane (as the pyridine complex), a property not shared by dichromate salts [1]. The Collins reagent (CrO₃·2Py in CH₂Cl₂) enables the selective oxidation of primary alcohols to aldehydes under strictly anhydrous conditions, preventing the over-oxidation observed with aqueous Jones reagent [2]. This is critical for substrates containing acid-labile or hydrolysis-sensitive functional groups. The absence of counter-cations (Na⁺, K⁺) in CrO₃-derived reagents eliminates potential interference in subsequent reaction steps .

Oxidative Pollutant Degradation in Wastewater

CrO₃ has demonstrated utility as a potent oxidant for the removal of pharmaceutical pollutants, including penicillin G and barbituric acid derivatives, from aqueous acidic media [1]. Kinetic studies confirm first-order dependence on [Cr(VI)] and a 20–30% rate enhancement in H₂SO₄ over HClO₄, guiding process engineers in selecting the optimal acid medium for maximum degradation efficiency [2]. Although the toxicity of Cr(VI) mandates careful post-treatment reduction to Cr(III), the high solubility of CrO₃ (169 g/100 mL) allows preparation of concentrated stock solutions for dosing into waste streams without the need for additional acidification, simplifying process design compared to dichromate-based treatment schemes .

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